molecular formula C16H15FN6 B6357095 N*6*-(6-Fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine, 95% CAS No. 1628512-92-4

N*6*-(6-Fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine, 95%

Cat. No. B6357095
CAS RN: 1628512-92-4
M. Wt: 310.33 g/mol
InChI Key: ZVTPXMICASMYDB-UHFFFAOYSA-N
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Description

N*6*-(6-Fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine (hereafter referred to as N6FQTQD) is a synthetic compound with a wide range of applications in scientific research. N6FQTQD is a highly lipophilic compound, with a molecular weight of 451.43 g/mol and a melting point of 179-181°C. Its chemical structure consists of a quinazoline ring system, a quinazoline-2,6-diamine group, and a fluoro-substituted quinazoline-4-yl group. N6FQTQD has been used in various studies due to its unique properties and potential applications in a variety of fields.

Mechanism of Action

The mechanism of action of N6FQTQD is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N6FQTQD has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, increase heart rate, and reduce inflammation. Additionally, it has been shown to reduce the growth of certain cancer cells in vitro. Furthermore, it has been shown to reduce the symptoms of depression in animal models.

Advantages and Limitations for Lab Experiments

N6FQTQD has several advantages for use in laboratory experiments. For example, it is a highly lipophilic compound, which makes it easier to dissolve in aqueous solutions. Additionally, it is relatively stable and has a relatively low melting point, which makes it easier to handle and store. However, one limitation of N6FQTQD is that it is not readily available in large quantities, which can make it difficult to obtain for larger experiments.

Future Directions

There are several potential future directions for the use of N6FQTQD in scientific research. For example, it could be used to further investigate the effects of various environmental pollutants on human health. Additionally, it could be used to further study the effects of various drugs on the body and the brain. Furthermore, it could be used to further study the effects of various hormones on the body and to further investigate the effects of various drugs on cancer cells. Finally, it could be used to further study the mechanism of action of various drugs and to develop new drugs based on its unique properties.

Synthesis Methods

The synthesis of N6FQTQD is achieved through a multi-step process. The first step involves the reaction of 6-fluoro-quinazolin-4-yl chloride (FQC) with 5,6,7,8-tetrahydro-quinazoline-2,6-diamine (THQD) in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to a temperature of approximately 150°C for approximately one hour, and the resulting product is N6FQTQD.

Scientific Research Applications

N6FQTQD has been used in several scientific research studies due to its unique properties and potential applications. For example, it has been used in studies of the effects of various environmental pollutants on human health, as well as in studies of the effects of various drugs on the body. Additionally, it has been used in studies of the effects of various drugs on cancer cells. Furthermore, it has been used in studies of the effects of various hormones on the body, as well as in studies of the effects of various drugs on the brain.

properties

IUPAC Name

6-N-(6-fluoroquinazolin-4-yl)-5,6,7,8-tetrahydroquinazoline-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c17-10-1-3-14-12(6-10)15(21-8-20-14)22-11-2-4-13-9(5-11)7-19-16(18)23-13/h1,3,6-8,11H,2,4-5H2,(H2,18,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTPXMICASMYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1NC3=NC=NC4=C3C=C(C=C4)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N*6*-(6-fluoro-quinazolin-4-yl)-5,6,7,8-tetrahydro-quinazoline-2,6-diamine

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